molecular formula C11H15ClN2O2S B12070960 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine

Katalognummer: B12070960
Molekulargewicht: 274.77 g/mol
InChI-Schlüssel: WNZYHVCCZVWFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzenesulfonyl group and an amine group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine typically involves the reaction of 3-chloro-benzenesulfonyl chloride with piperidin-4-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Chloro-benzenesulfonyl chloride+Piperidin-4-ylamineThis compound+HCl\text{3-Chloro-benzenesulfonyl chloride} + \text{Piperidin-4-ylamine} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-benzenesulfonyl chloride+Piperidin-4-ylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for treating diseases such as cancer and bacterial infections.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Chloro-benzenesulfonyl)-piperazine
  • 1-(3-Chloro-benzenesulfonyl)-morpholine
  • 1-(3-Chloro-benzenesulfonyl)-pyrrolidine

Uniqueness

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine is unique due to the presence of both a piperidine ring and a sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biological molecules. This makes it a versatile compound for various applications in medicinal chemistry, biology, and materials science.

Eigenschaften

Molekularformel

C11H15ClN2O2S

Molekulargewicht

274.77 g/mol

IUPAC-Name

1-(3-chlorophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C11H15ClN2O2S/c12-9-2-1-3-11(8-9)17(15,16)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

InChI-Schlüssel

WNZYHVCCZVWFAL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.